Bunamidine hydrochloride
Overview
Description
Synthesis Analysis
The synthesis of bunamidine hydrochloride and related compounds often involves reactions that establish their core structure, which can include amidation processes. For example, a molecular iodine-catalyzed oxidative amidation of aryl methyl ketones with formamidine hydrochloride represents a novel strategy for the synthesis of free (N-H) α-ketoamides, a process that may share mechanistic or procedural similarities with bunamidine hydrochloride synthesis (Liu et al., 2015).
Molecular Structure Analysis
Although specific details on the molecular structure analysis of bunamidine hydrochloride are not directly provided, understanding its structure involves examining its functional groups, stereochemistry, and molecular geometry. These aspects are critical for predicting its reactivity and interaction with biological molecules.
Chemical Reactions and Properties
Bunamidine hydrochloride participates in various chemical reactions, indicative of its active functional groups. For instance, the reactivity of formamidine derivatives under oxidative conditions or with specific reagents can provide insights into the chemical behavior of bunamidine hydrochloride. A notable reaction is the iodine-catalyzed oxidative cross-coupling of methyl ketones and benzamidines hydrochloride, which constructs α-ketoimides under metal-free conditions (Wu et al., 2014).
Scientific Research Applications
Efficacy Against Echinococcus granulosus : Bunamidine hydrochloride is effective against both immature and mature stages of Echinococcus granulosus in dogs, with high efficacy rates ranging from 85.9 to 100 percent clearance (Andersen, Loveless, & Jensen, 1975).
Comparison with Other Treatments : When compared to arecoline hydrobromide for treating Echinococcus granulosus in dogs, bunamidine hydrochloride showed similar efficiency against young worms (Trejos, Szyfres, & Marchevsky, 1975).
Activity Against Mesocestoides corti : Bunamidine hydrochloride demonstrates high efficacy against Mesocestoides corti when administered to experimentally infected dogs (Todd, Howland, & Woerpel, 1978).
Ovicidal Activity : The ovicidal activity of bunamidine hydrochloride against Echinococcus granulosus is limited, as it did not demonstrate the ability to kill eggs within the proglottids (Thakur, Prezioso, & Marchevsky, 1979).
Metabolic Effects and Toxicity : There have been observations of severe fatty change in the liver of some dogs treated with bunamidine, indicating possible toxicity (Menrath, Sharard, Gray, & Cameron, 1973).
Efficiency Against Echinococcus granulosus : Bunamidine hydroxynaphthoate, a related compound, shows high efficiency against Echinococcus granulosus in dogs (Shearer & Gemmell, 1969).
Influence of Administration Method : The method of administration (encapsulated tablets vs. tablets alone) affects the drug's activity against Echinococcus granulosus in dogs (Williams & Trejos, 1970).
Efficacy Against Various Tapeworms : Bunamidine hydrochloride is effective against multiple species of tapeworms in dogs and cats (Peck & Badame, 1967).
Comparative Efficacy : When compared with other anthelmintics, bunamidine hydrochloride shows varied efficacy against different types of tapeworm infections in dogs (El, 1976).
Treatment of Canine Echinococcosis : Bunamidine hydrochloride has been evaluated as a treatment for canine echinococcosis, showing promise for field application (Blood, Moya, & Lelijveld, 1968).
Biochemical and Ultrastructural Effects : Bunamidine causes changes in glucose uptake and efflux, phosphatase activity, and integumental damage in Hymenolepis nana, demonstrating its mode of action against this tapeworm (Hart, Turner, & Wilson, 1977).
properties
IUPAC Name |
N,N-dibutyl-4-hexoxynaphthalene-1-carboximidamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H38N2O.ClH/c1-4-7-10-13-20-28-24-17-16-23(21-14-11-12-15-22(21)24)25(26)27(18-8-5-2)19-9-6-3;/h11-12,14-17,26H,4-10,13,18-20H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBYJDHRFPFHVKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC=C(C2=CC=CC=C21)C(=N)N(CCCC)CCCC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H39ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
3748-77-4 (Parent) | |
Record name | Bunamidine hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001055556 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7046837 | |
Record name | Bunamidine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7046837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
419.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bunamidine hydrochloride | |
CAS RN |
1055-55-6 | |
Record name | 1-Naphthalenecarboximidamide, N,N-dibutyl-4-(hexyloxy)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1055-55-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bunamidine hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001055556 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bunamidine hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106571 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Bunamidine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7046837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BUNAMIDINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y80LB0Q7CB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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